Pinacol Ester Hydrolytic Stability Versus Free Boronic Acid
The pinacol ester form of 3-(furfurylaminocarbonyl)benzeneboronic acid provides differential handling and storage stability compared to the corresponding free boronic acid. A comprehensive kinetic and mechanistic study of (hetero)arylboronic esters demonstrates that while esterification does not always confer universal stability advantages, the bulky cyclic pinacol ester generally exhibits greater robustness against premature hydrolysis than acyclic esters or free boronic acids under ambient storage conditions [1]. This is particularly relevant for procurement and long-term laboratory storage, as free arylboronic acids are susceptible to oxidation and anhydride (boroxine) formation upon standing.
| Evidence Dimension | Hydrolytic stability / storage robustness |
|---|---|
| Target Compound Data | Bulky cyclic pinacol ester; generally more robust to ambient hydrolysis than free boronic acid [1] |
| Comparator Or Baseline | Corresponding free boronic acid (CAS 850567-27-0; MF C12H12BNO4; MW 245.04) |
| Quantified Difference | Pinacol esters show greater robustness than acyclic esters and free boronic acids; hydrolysis rate difference is context-dependent and pH-sensitive [1] |
| Conditions | Basic aqueous-organic conditions; ambient storage conditions; class-level inference for pinacol vs. free boronic acid |
Why This Matters
Procurement of the pinacol ester form reduces the risk of compound degradation during shipping and storage, minimizing the need for pre-use purification and ensuring consistent reaction stoichiometry.
- [1] Hayes HLD, Wei R, Assante M, Geogheghan KJ, Jin N, Tomasi S, et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J Am Chem Soc. 2021;143(36):14814–14826. View Source
